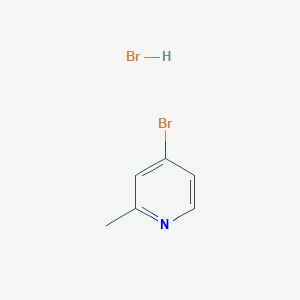

4-Bromo-2-methylpyridine hydrobromide

描述

Historical Context and Discovery Timeline

The historical development of this compound traces its origins to the broader discovery and characterization of pyridine derivatives in the nineteenth century. The foundational work began with Thomas Anderson at the University of Edinburgh, who in 1849 first isolated pyridine from coal tar and animal bone pyrolysis products, naming it after the Greek word "pyr" meaning fire due to its flammability. This pioneering discovery established the groundwork for understanding pyridine chemistry and led to the systematic exploration of substituted pyridine derivatives.

The structural elucidation of pyridine itself required decades of research following Anderson's initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure was analogous to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. Their collaborative yet competitive work laid the foundation for understanding how substituents could be positioned on the pyridine ring, which became crucial for the development of halogenated derivatives.

The development of methylpyridine compounds, known collectively as picolines, emerged from the work of Otto Unverdorben in 1826, who obtained impure picoline through bone pyrolysis and called it "Odorin" due to its unpleasant odor. Thomas Anderson's purification of picoline in 1849 from coal tar marked a significant advancement. By 1871, James Dewar had speculated that picoline was indeed methylpyridine, and by 1879, Hugo Weidel had successfully isolated and characterized three distinct isomers of methylpyridine, establishing the positional framework that would later guide the synthesis of brominated derivatives.

The synthesis and characterization of brominated pyridine derivatives, including 4-bromo-2-methylpyridine, developed through advances in halogenation chemistry during the late nineteenth and early twentieth centuries. The hydrobromide salt form emerged as synthetic chemists recognized the advantages of salt formation for enhancing compound stability, solubility, and crystallization properties. Modern synthetic approaches, as documented in contemporary chemical literature, demonstrate sophisticated methods for preparing this compound through controlled bromination and subsequent salt formation processes.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's base structure is pyridine, a six-membered aromatic ring containing one nitrogen atom at position 1. The systematic name reflects the specific positioning of substituents: a bromine atom at position 4 and a methyl group at position 2, with the hydrobromide designation indicating the presence of a hydrogen bromide salt.

The compound is officially registered under Chemical Abstracts Service number 1185568-51-7 for the hydrobromide salt form, while the parent compound 4-bromo-2-methylpyridine carries the Chemical Abstracts Service number 22282-99-1. Alternative nomenclature includes 4-bromo-2-picoline hydrobromide, where "picoline" refers to any methylpyridine isomer, and the systematic name 4-bromo-2-methylpyridinium hydrobromide, emphasizing the ionic nature of the salt form.

The molecular formula for the hydrobromide salt is C₆H₇Br₂N, with a molecular weight of 252.93 grams per mole. This contrasts with the parent compound 4-bromo-2-methylpyridine, which has the molecular formula C₆H₆BrN and a molecular weight of 172.02 grams per mole. The Simplified Molecular Input Line Entry System representation for the hydrobromide salt is CC1=NC=CC(=C1)Br.Br, clearly indicating the structural arrangement and salt formation.

Additional systematic identifiers include the International Chemical Identifier key NDMYLOFPYZXUSM-UHFFFAOYSA-N and various database reference numbers such as the Molecular Design Limited number MFCD11841280. The compound is also catalogued under multiple synonyms including 4-bromo-2-methyl-pyridine hydrochloride when referring to the alternative chloride salt form, and 4-bromo-2-methylpyridine hydrogen bromide, emphasizing the specific acid-base relationship in salt formation.

| Property | 4-Bromo-2-methylpyridine | This compound |

|---|---|---|

| Chemical Abstracts Service Number | 22282-99-1 | 1185568-51-7 |

| Molecular Formula | C₆H₆BrN | C₆H₇Br₂N |

| Molecular Weight | 172.02 g/mol | 252.93 g/mol |

| Simplified Molecular Input Line Entry System | C1=C(Br)C=CN=C1C | CC1=NC=CC(=C1)Br.Br |

| Molecular Design Limited Number | MFCD03788196 | MFCD11841280 |

Positional Isomerism in Halogenated Pyridine Derivatives

Positional isomerism in halogenated pyridine derivatives represents a fundamental aspect of heterocyclic chemistry that significantly influences both chemical reactivity and biological activity. The pyridine ring system, with its nitrogen atom at position 1, creates distinct electronic environments at positions 2, 3, and 4, leading to different substitution patterns that dramatically affect molecular properties.

In the case of this compound, the specific positioning of the bromine atom at the para position relative to nitrogen (position 4) and the methyl group at the ortho position (position 2) creates unique electronic and steric characteristics. This substitution pattern contrasts markedly with other possible isomers such as 2-bromo-4-methylpyridine or 3-bromo-2-methylpyridine, each exhibiting distinct chemical behavior and synthetic utility.

The electronic effects of substituent positioning become particularly evident when comparing bromopyridine isomers. The 4-bromopyridine parent compound, with Chemical Abstracts Service number 1120-87-2, demonstrates different physical properties including a melting point range of 53-56 degrees Celsius and a boiling point of 185.2 degrees Celsius at 760 millimeters of mercury. These properties differ significantly from other bromopyridine isomers due to the electronic deactivation caused by the nitrogen atom's electron-withdrawing effect and the bromine atom's positioning.

Research into substitution patterns reveals that the 2-position in pyridine derivatives exhibits enhanced reactivity due to the proximity to the nitrogen atom, making 2-methylpyridine compounds particularly useful as synthetic intermediates. The methyl group at this position can undergo various transformations, including oxidation to carboxylic acids and condensation reactions with aldehydes, as demonstrated in the synthesis of 2-vinylpyridine from 2-picoline.

The combination of bromine at position 4 and methyl at position 2 in 4-bromo-2-methylpyridine creates a compound with dual reactive sites: the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group provides a site for further functionalization through oxidation or deprotonation. This dual reactivity has led to the compound's widespread use in the synthesis of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling processes.

Comparative analysis of related isomers demonstrates the importance of positional effects in determining synthetic utility. For instance, 3-bromo-4-methylpyridine, prepared through different synthetic routes involving nitro group reduction and subsequent bromination, exhibits different reactivity patterns due to the altered electronic environment created by the changed substitution pattern. The preparation methods for these isomers often require position-specific approaches, highlighting the significance of understanding positional isomerism in synthetic design.

| Isomer | Bromine Position | Methyl Position | Chemical Abstracts Service Number | Key Synthetic Applications |

|---|---|---|---|---|

| 4-Bromo-2-methylpyridine | 4 | 2 | 22282-99-1 | Crown-ester synthesis, viologens |

| 3-Bromo-4-methylpyridine | 3 | 4 | Not specified | Pharmaceutical intermediates |

| 2-Bromo-4-methylpyridine | 2 | 4 | Not specified | Specialized organic synthesis |

| 4-Bromopyridine | 4 | None | 1120-87-2 | General bromination substrate |

属性

IUPAC Name |

4-bromo-2-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMYLOFPYZXUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

4-Bromo-2-methylpyridine hydrobromide is widely used in scientific research due to its versatility:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and molecular interactions.

Medicine: It is utilized in the development of pharmaceuticals and drug discovery.

Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

4-Bromo-2-methylpyridine hydrobromide is similar to other brominated pyridines, such as 4-bromo-5-chloro-2-methylpyridine hydrobromide and 4-bromomethyl pyridine hydrobromide. its unique combination of substituents and the presence of the hydrobromide counterion make it distinct in terms of reactivity and applications.

相似化合物的比较

Structural and Functional Analogues

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Key Differences : Lacks the hydrobromide salt and has bromine at the 2-position instead of the 4-position.

- Applications : Used in chemical manufacturing and research, as indicated by its safety data sheet (SDS) under HazCom 2012 .

4-Bromo-2-methylpyridine 1-oxide (CAS 100367-74-6)

- Molecular Formula: C₆H₆BrNO

- Key Differences : Features an N-oxide group, enhancing polarity and reactivity compared to the hydrobromide salt.

- Applications: Potential use in catalysis or medicinal chemistry due to its oxidized nitrogen .

5-Bromo-2-chloropyrimidin-4-amine

- Molecular Formula : C₄H₄BrClN₃

- Key Differences : Pyrimidine core instead of pyridine, with bromine and chlorine substituents.

- Synthesis: Prepared via stannous chloride reduction, indicating shared synthetic routes with brominated heterocycles .

Physical and Chemical Properties

Key Observations :

- The hydrobromide salt form (e.g., 1956369-83-7 ) generally exhibits higher melting points and enhanced solubility in polar solvents compared to neutral bromopyridines.

- Bromine position (2 vs. 4) significantly affects electronic properties and reactivity.

Market and Research Trends

生物活性

4-Bromo-2-methylpyridine hydrobromide is a pyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. The compound's unique structure, featuring a bromine atom and a methyl group on the pyridine ring, contributes to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, summarizing key findings from research studies, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : C6H6BrN

- Molecular Weight : 186.02 g/mol

- CAS Number : 2762835

The hydrobromide form enhances solubility in aqueous solutions, facilitating its use in various experimental settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and the methyl group enhance its binding affinity and reactivity, allowing it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Protein Interactions : It serves as a biochemical probe for studying enzyme mechanisms and protein interactions, making it valuable in biochemical research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The inhibition rates reached up to 91.95% against E. coli, suggesting strong potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. This activity may be linked to its ability to induce apoptosis in malignant cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits distinct biological activities when juxtaposed with other halopyridines. For instance:

| Compound | Antimicrobial Activity (%) | Cytotoxicity (%) | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 91.95 | Moderate | Yes |

| 4-Bromo-5-chloro-2-methylpyridine | 85.30 | Low | No |

| 4-Methyl-2-(hydroxymethyl)pyridine | 78.50 | Moderate | Yes |

This table illustrates the superior antimicrobial activity of this compound compared to its counterparts.

Study on Antimicrobial Efficacy

In a recent study published in Molecules, researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The study found that this compound exhibited the highest inhibition rates against both gram-positive and gram-negative bacteria, underscoring its potential for development into a therapeutic agent for infectious diseases .

Investigation into Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of halopyridines, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in treated cells, suggesting that this compound could serve as a lead candidate for anti-inflammatory drug development.

准备方法

Bromination of 2-Methyl-4-aminopyridine

A well-documented method involves diazotization and bromination of 2-methyl-4-aminopyridine:

- Procedure:

- 2-Methyl-4-aminopyridine (0.1 mol) is reacted with 48% hydrobromic acid (0.4 mol) under ice-cooling.

- The mixture is cooled to −5 °C.

- Liquid bromine (0.3 mol) is added dropwise over 30–35 minutes.

- Sodium nitrite (40%, 0.42 mol) is added dropwise at 0 °C or below over 1–1.1 hours.

- The reaction mixture is stirred for 30 minutes at 0 °C.

- pH is adjusted to 9 with 50% sodium hydroxide solution below 20 °C.

- The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Yield: Approximately 95% molar yield of 4-bromo-2-methylpyridine.

- Reference: This method is from a patent and chemical synthesis literature.

Alternative Synthetic Routes

Other synthetic routes include:

- Condensation of diethyl malonate with 2-chloro-4-nitropyridine in toluene, followed by decarboxylation to obtain 2-methyl-4-nitropyridine.

- Catalytic hydrogenation of 2-methyl-4-nitropyridine using Pd/C in methanol to give 2-methyl-4-aminopyridine.

- Subsequent bromination as described above to yield 4-bromo-2-methylpyridine.

These methods are more complex but allow access to the intermediate from different starting materials.

Formation of 4-Bromo-2-methylpyridine Hydrobromide

The hydrobromide salt is typically prepared by treating 4-bromo-2-methylpyridine with hydrobromic acid:

- Procedure:

- Dissolve 4-bromo-2-methylpyridine in an appropriate solvent (e.g., ethyl acetate or methyl tert-butyl ether).

- Add hydrobromic acid (HBr) solution slowly under controlled temperature.

- Stir the mixture to allow salt formation.

- Isolate the hydrobromide salt by filtration or crystallization.

- This step is straightforward and often performed after purification of the free base.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization & Bromination | 2-Methyl-4-aminopyridine, HBr (48%), Br2, NaNO2 | −5 °C to 0 °C | 95 | High yield, mild conditions |

| Decarboxylation & Condensation | Diethyl malonate, 2-chloro-4-nitropyridine, acid | Reflux (varies) | Moderate | Multi-step, alternative route |

| Hydrogenation Reduction | 2-Methyl-4-nitropyridine, Pd/C, MeOH | Room temp, H2 atm | High | Catalyst required |

| Hydrobromide Salt Formation | 4-Bromo-2-methylpyridine, HBr solution | Room temperature | Quantitative | Simple acid-base reaction |

常见问题

Q. Advanced

- Single-Crystal XRD : Resolve protonation sites and hydrogen-bonding networks (e.g., N–H···Br interactions) using orthorhombic crystal systems (space group Pca21), as seen in structurally related hydrobromide salts .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What are the primary research applications of this compound in medicinal chemistry or material science?

Q. Basic

Q. Advanced

- Nanomaterials : Functionalizes carbon nanotubes or metal-organic frameworks (MOFs) for targeted drug delivery, leveraging its electrophilic bromine for covalent bonding .

- Supramolecular Chemistry : Participates in photoinduced electron-transfer systems due to its electron-deficient pyridine ring .

How should researchers address discrepancies in reported reactivity or spectral data for this compound derivatives?

Q. Advanced

- Controlled Reactivity Studies : Systematically vary solvents (e.g., DMSO vs. THF) and bases (e.g., K₂CO₃ vs. DBU) to identify conditions that minimize side reactions (e.g., dehydrohalogenation) .

- Spectral Validation : Cross-validate NMR and IR data with computational tools (e.g., DFT calculations for predicted vibrational modes) .

What advanced spectroscopic or crystallographic methods are critical for elucidating hydrogen-bonding networks in hydrobromide salts?

Q. Advanced

- Variable-Temperature IR (TD-IR) : Track thermal stability (up to 523 K) and hydrogen-bond dissociation dynamics .

- Synchrotron XRD : Resolve weak interactions (e.g., C–H···Br) with high-resolution data (R-factor < 0.04) .

How does the position of bromine and methyl substituents influence reactivity in nucleophilic substitution reactions?

Q. Advanced

- Steric and Electronic Effects : The methyl group at C2 directs bromine to C4 via steric hindrance, enhancing electrophilicity at C4. Comparative studies show 4-bromo derivatives react 3–5× faster with amines than 3-bromo analogs .

- Substituent Hammett Parameters : Use σ⁺ values to predict reaction rates; bromine’s electron-withdrawing effect (σ⁺ = 0.26) accelerates SNAr (nucleophilic aromatic substitution) .

What methodologies are recommended for analyzing the thermal stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。